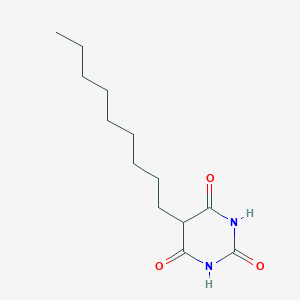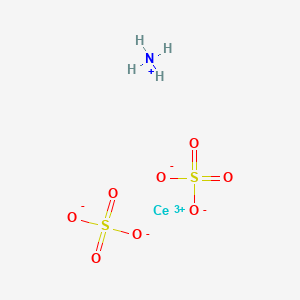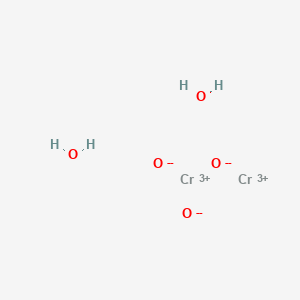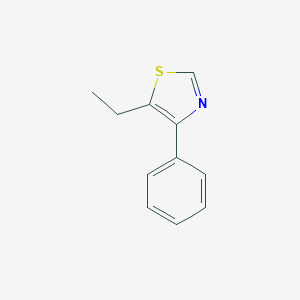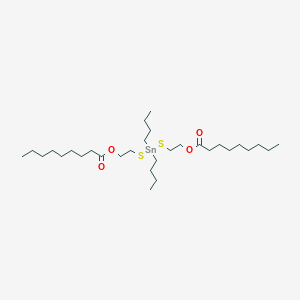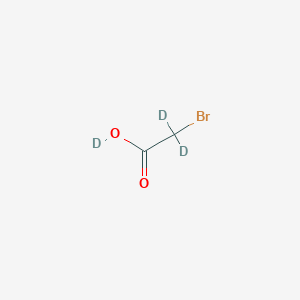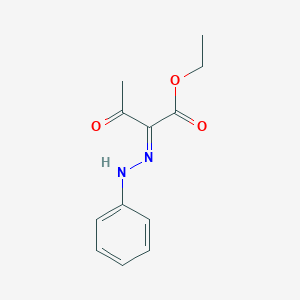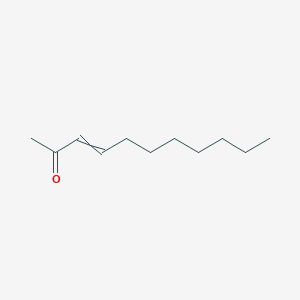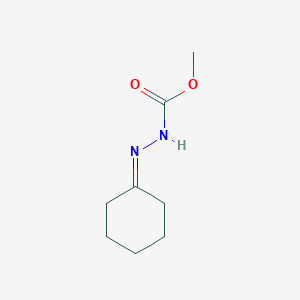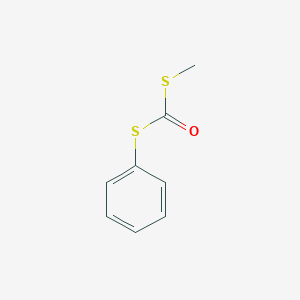
Methylsulfanyl(phenylsulfanyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylsulfanyl(phenylsulfanyl)methanone, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research. MPA is a potent dopamine reuptake inhibitor that has been found to have a range of biochemical and physiological effects.
作用机制
MPA works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to a range of biochemical and physiological effects.
生化和生理效应
MPA has been found to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, which suggests that it has stimulant properties. MPA has also been found to increase the release of dopamine and norepinephrine in the brain, which suggests that it may have potential applications in treating depression.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. However, one of the limitations of using MPA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which means that its effects on humans are not well understood.
未来方向
There are several future directions for research on MPA. One potential direction is to study the effects of MPA on the brain and its potential applications in treating depression. Another potential direction is to study the effects of MPA on drug addiction and the role of dopamine in addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in scientific research.
合成方法
The synthesis of MPA involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(thiophen-2-yl)ethene. This compound is then reduced with sodium borohydride to form 2-amino-1-(thiophen-2-yl)ethanol. The final step involves the reaction of this compound with 1-bromopropane to form MPA.
科学研究应用
MPA has been extensively studied for its potential applications in scientific research. It has been found to be a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. MPA has also been found to have potential applications in studying drug addiction and the effects of drugs on the brain.
属性
CAS 编号 |
13509-29-0 |
|---|---|
产品名称 |
Methylsulfanyl(phenylsulfanyl)methanone |
分子式 |
C8H8OS2 |
分子量 |
184.3 g/mol |
IUPAC 名称 |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI 键 |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
规范 SMILES |
CSC(=O)SC1=CC=CC=C1 |
同义词 |
Dithiocarbonic acid S-methyl S-phenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



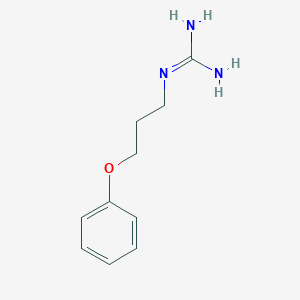
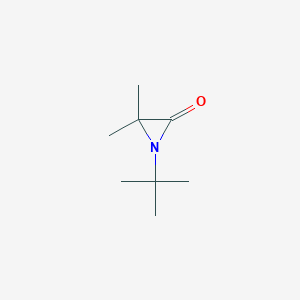
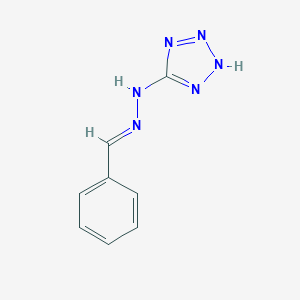
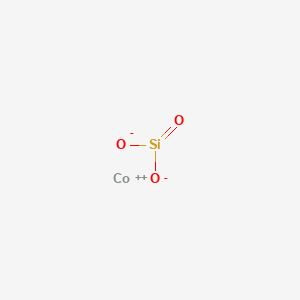
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
